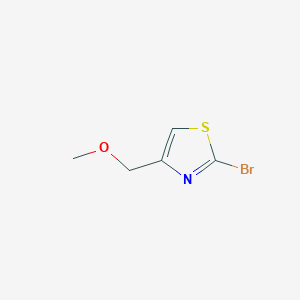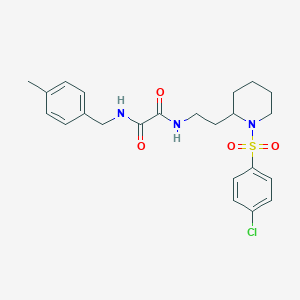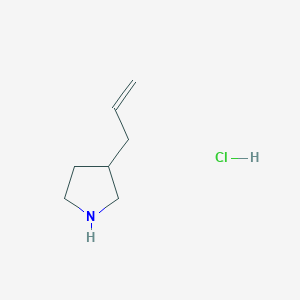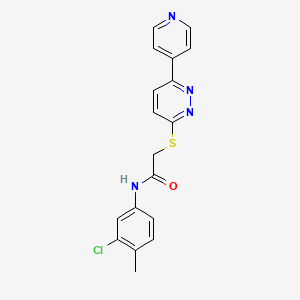![molecular formula C17H15N3O4S B2599871 N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide CAS No. 886925-43-5](/img/structure/B2599871.png)
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide” is complex. A similar compound, [Ru (acac) 2 (N- (2-Methylsulfonylphenyl)formamido)], was studied for its solvatochromic properties, which is a correlation between the electronic structure and spectroscopic properties .Aplicaciones Científicas De Investigación
Antibacterial and Anti-Enzymatic Properties
A study by Nafeesa et al. (2017) explored the synthesis of various N-substituted derivatives of 1,3,4-oxadiazole and acetamide, including compounds similar to the chemical structure . These compounds demonstrated notable antibacterial and anti-enzymatic activities, showing potential as inhibitors of certain bacterial strains, including gram-negative and gram-positive bacteria. The study also highlighted their hemolytic activity, providing insights into their cytotoxic behavior (Nafeesa et al., 2017).
Pharmacological Evaluation for Antagonistic Properties
Liao et al. (2000) conducted a pharmacological evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, compounds structurally related to the chemical of interest. They found that these compounds have high affinity for certain receptors and exhibited notable antagonistic properties in functional in vitro testing. This suggests potential applications in the development of receptor-targeted therapies (Liao et al., 2000).
Synthesis and Evaluation in Cancer Research
Shukla et al. (2012) investigated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which bear a resemblance to the given chemical structure. These compounds were found to be potent and selective inhibitors of kidney-type glutaminase (GLS). Their study suggests potential applications in cancer research, particularly in inhibiting the growth of cancer cells (Shukla et al., 2012).
Antimicrobial and Hemolytic Activity
Research by Gul et al. (2017) focused on the synthesis of 1,3,4-oxadiazole compounds, which were evaluated for antimicrobial and hemolytic activity. Their findings indicate that these compounds, structurally related to the chemical , could serve as potential antimicrobial agents, demonstrating effectiveness against various microbial species (Gul et al., 2017).
Inhibition of Carbonic Anhydrases
A study by Carta et al. (2017) on thiazolylsulfonamides, which are structurally related to the chemical compound in focus, revealed their potential as inhibitors of carbonic anhydrases. This enzyme inhibition suggests applications in treating various pathologies, including cancer, obesity, and epilepsy (Carta et al., 2017).
Propiedades
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-25(22,23)14-10-6-5-9-13(14)16-19-20-17(24-16)18-15(21)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOXCSCZJVKCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetate](/img/structure/B2599790.png)





![N-[2-(2-Phenylimidazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2599804.png)
![N-((1R,3s)-adamantan-1-yl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2599806.png)
![(Z)-methyl 2-(6-methyl-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2599807.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)
![2-[2-(2-chlorophenyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2599810.png)
![4-(Tert-butyl)phenyl 2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether](/img/structure/B2599811.png)
